![molecular formula C10H11NO3S B7792279 (4R)-2-(3-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid](/img/structure/B7792279.png)
(4R)-2-(3-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid
Overview
Description
(4R)-2-(3-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid is a useful research compound. Its molecular formula is C10H11NO3S and its molecular weight is 225.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality (4R)-2-(3-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4R)-2-(3-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Stereoselectivity : The synthesis of 2-aryl-thiazolidine-4-carboxylic acids, including derivatives of (4R)-2-(3-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid, involves nucleophilic addition reactions, and their stereochemical outcomes can be influenced by various factors including the type of substituent in aromatic aldehydes. A proposed mechanism involving in situ imine intermediate is suggested for stereoselectivity, which is supported by spectroscopic and quantum chemical studies (Jagtap, R. M. et al., 2016).
Phthalocyanines Bearing Thiazolidine Derivatives : Research involving the preparation of tetra-substituted metallophthalocyanines using thiazolidine-4-carboxylic acid derivatives has shown potential anticancer activity on various cancer cell lines. The study includes the synthesis, characterization, aggregation behaviors, fluorescence quantum yield, and molecular docking studies, indicating the use of these compounds in biological applications (Bilgiçli, A. T. et al., 2021).
Antihypertensive Applications : One derivative, (2R, 4R)-2-(2-Hydroxypheny1)-3-(3-mercaptopropionyl)-4-thiazolidine carboxylic acid (SA-446), has been identified as an antihypertensive agent with inhibitory effects on angiotensin I-converting enzyme. Its determination in human urine was improved by high-performance liquid chromatography with post-column derivatization (Suzuki, T. et al., 1984).
Crystal Structure and Absolute Configuration : Understanding the absolute configuration and crystal structure of thiazolidine-4-carboxylic acid derivatives, including (4R)-2-(2-hydroxyphenyl)-3-(3-mercaptopropionyl)-4-thiazolidinecarboxylic acid, has significant implications in designing and developing therapeutic agents with specific stereochemical requirements. Studies have been done using NMR spectroscopy and X-ray crystallography to determine the configuration and discuss the structure-activity relationships of the isomers (Oya, M. et al., 1982).
Antibacterial Activity and DFT Calculations : The antibacterial activity of some thiazolidine-4-carboxylic acid derivatives against specific strains, and their corresponding Density Functional Theory (DFT) calculations, has been explored. This includes studies on their structural properties and reactivity parameters, indicating their use in medicinal chemistry (Nawar, F. A. et al., 2020).
properties
IUPAC Name |
(4R)-2-(3-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3S/c12-7-3-1-2-6(4-7)9-11-8(5-15-9)10(13)14/h1-4,8-9,11-12H,5H2,(H,13,14)/t8-,9?/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJKZSYINEIIGCM-IENPIDJESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(S1)C2=CC(=CC=C2)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](NC(S1)C2=CC(=CC=C2)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4R)-2-(3-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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